1,3-Dioxolane
Overview
Description
Synthesis Analysis
1,3-Dioxolane can be synthesized through several methods, including the polymerization process. For instance, Okada et al. (1964) examined the polymerization of 1,3-dioxolane using different initiators, yielding a white crystalline solid with a melting point of 50–55°C. This polymerization process is sensitive to substituents on the dioxolane ring, affecting the polymerization rate and the properties of the resulting material (Okada, Yamashita, & Ishii, 1964).
Molecular Structure Analysis
The structure of poly-1,3-dioxolane has been studied through techniques like X-ray diffraction and infrared spectroscopy, revealing details about its crystal modifications and molecular conformations. Sasaki et al. (1972) determined the crystal structure of poly-1,3-dioxolane modification II, providing insights into the arrangement of molecular chains and the ring-opening mechanism during cationic polymerization (Sasaki, Takahashi, & Tadokoro, 1972).
Chemical Reactions and Properties
1,3-Dioxolane is involved in various chemical reactions, including oxidation processes and addition reactions with electron-deficient alkenes. Wildenberg et al. (2020) studied the oxidation of 1,3-dioxolane under stoichiometric conditions, developing a detailed kinetic model that highlights the significance of the low-temperature chemistry of combustion (Wildenberg et al., 2020). Additionally, Watanabe et al. (1983) found that 1,3-dioxolane reacts with electron-deficient alkenes in the presence of oxygen, leading to adducts in good yields, demonstrating its reactivity and potential for functionalization (Watanabe, Tsuji, & Takeuchi, 1983).
Scientific Research Applications
Battery Technology :
- 1,3-Dioxolane pretreatment enhances the interfacial characteristics of lithium anodes, improving discharging performance and cyclability in rechargeable lithium cells (Ding, Liu, & Hu, 2006).
- It also improves lithium electrode stability and efficiency, leading to lower interface resistance and smoother morphology after long-term storage (Zhang, 2006).
- When added to acetonitrile in double-layer capacitor electrolytes, 1,3-dioxolane extends the low-temperature operational range and optimizes power delivery in coin cells (West et al., 2008).
- It plays a role in preventing polymerization in LiAsF6/DIOX electrolytes, enhancing shelf and cycle life in rechargeable lithium batteries (Goldman, Dominey, & Koch, 1989).
Liquid Crystals and Optics :
- 1,3-Dioxolane-terminated tolane-liquid crystals significantly enhance dielectric anisotropy and optical birefringence, resulting in lower threshold voltage, wider nematic range, and higher birefringence in mixed solutions (Chen et al., 2015).
Biofuel Research :
- The oxidation of 1,3-dioxolane, a potential biofuel, favors the ring opening beta-scission pathway, leading to limited negative temperature coefficient in fuel-in-air cases (Wildenberg et al., 2020).
Green Chemistry and Biological Applications :
- Green synthesis of 1,3-dioxolanes offers potential for biological and industrial applications, possibly in biosensors (Besbes, 2020).
- New triazoles containing 1,3-dioxolane rings show potential as fungicidal and plant growth regulators (Xu et al., 2004).
Environmental Monitoring :
- Solid-phase extraction and gas chromatography tandem mass spectrometry effectively detect 1,4-dioxane and malodorous alkyl-1,3-dioxanes and dioxolanes in environmental waters, aiding in water quality monitoring and odor detection (Carrera et al., 2017).
Chemical Properties and Polymer Science :
- The non-planarity of 1,3-dioxole and 1,3-dioxolane is primarily due to torsional and dipolar effects, rather than secondary molecular orbital overlap interactions (Box, 2001).
- 1,3-Dioxolanes undergo pseudorotation in the microwave spectrum, with the maximum potential energy in the twisted configuration and the bent configuration being lower in energy (Baron & Harris, 1974).
- The polymerization of 1,3-dioxolane depends on the type of substituents, anions, and the geometrical structure of the isomeric salt, with cis isomers being more active than trans salt isomers (Jedliński, Łukaszczyk, & Ogórek, 1980).
Process Optimization and Control :
- The CS3 control scheme shows better anti-interference ability in the new 1,3-dioxolane production process using reactive distillation and pressure swing distillation techniques, improving process stability and controllability (Pan et al., 2020).
Safety And Hazards
1,3-Dioxolane is highly flammable and causes serious eye irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .
Future Directions
1,3-Dioxolane has received great attention as a polymer electrolyte for Li-metal batteries due to its desirable interfacial contact and decent compatibility with Li-metal . It is also being studied as a potential biofuel as its reactants ethylene glycol and formaldehyde can be yielded from biomass . The market for 1,3-Dioxolane is expected to grow in the future .
properties
IUPAC Name |
1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJIVFYUVYPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Record name | DIOXOLANE | |
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Related CAS |
25067-64-5 | |
Record name | Dioxolane polymers | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID4027284 | |
Record name | 1,3-Dioxolane | |
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Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dioxolane appears as a clear colorless liquid. Slightly denser than water. Vapors heavier than air., Liquid, Colorless liquid with a mild, ethereal odor; [ACGIH], Colorless liquid. | |
Record name | DIOXOLANE | |
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Record name | 1,3-Dioxolane | |
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Record name | 1,3-Dioxolane | |
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Record name | 1,3-DIOXOLANE | |
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Boiling Point |
78 °C | |
Record name | 1,3-DIOXOLANE | |
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Flash Point |
35 °F (2 °C) (Open cup) | |
Record name | 1,3-DIOXOLANE | |
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Solubility |
Soluble in ethanol, ether, acetone, Miscible in water | |
Record name | 1,3-DIOXOLANE | |
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Density |
1.0600 at 20 °C/4 °C, A cyclic acetal; bulk density (wt/gal): 8.2 lb at 20 °C | |
Record name | 1,3-DIOXOLANE | |
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Vapor Density |
2.6 (Air= 1) | |
Record name | 1,3-DIOXOLANE | |
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Vapor Pressure |
79.0 [mmHg], 79 mm Hg at 20 °C | |
Record name | 1,3-Dioxolane | |
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Product Name |
1,3-Dioxolane | |
Color/Form |
Water-white liquid | |
CAS RN |
646-06-0 | |
Record name | DIOXOLANE | |
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Record name | 1,3-Dioxolane | |
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Record name | 1,3-Dioxolane | |
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Record name | 1,3-Dioxolane | |
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Record name | 1,3-dioxolane | |
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Record name | DIOXOLANE | |
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Melting Point |
-95 °C | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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